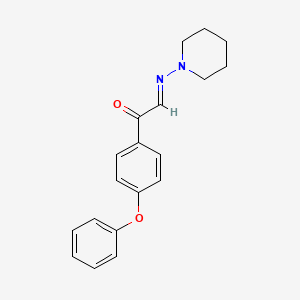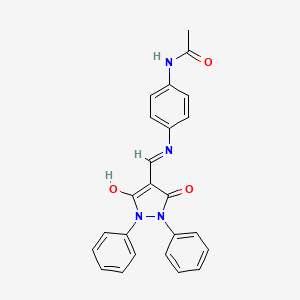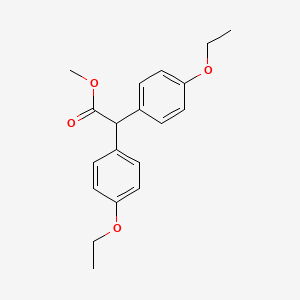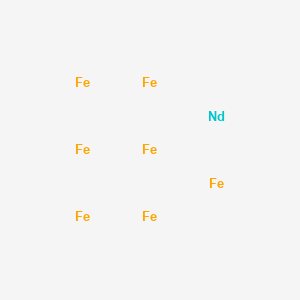
Iron;neodymium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These magnets are the strongest type of permanent magnets available commercially and are widely used in various applications, including electronics, automotive, and renewable energy sectors . Neodymium is a rare-earth metal, while iron is a transition metal, and their combination results in a compound with unique magnetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of neodymium-iron-boron magnets involves several steps:
Material Preparation: Neodymium, iron, and boron are measured and combined in a vacuum induction furnace to form an alloy.
Melting and Alloy Formation: The mixture is melted using high-frequency heating and then cooled to form ingots of the alloy.
Hydrogen Decrepitation: The alloy ingots are broken down by hydrogen decrepitation or hydrogenation disproportionation desorption and recombination (HDDR) to form a micron-sized powder.
Pressing and Sintering: The powder is then pressed into shape and sintered to form the final magnet.
Industrial Production Methods
Industrial production of neodymium-iron-boron magnets typically involves:
Vacuum Melting: The raw materials are melted in a vacuum to prevent oxidation.
Melt-Spinning: The molten alloy is rapidly cooled to form thin strips.
Hydrogen Crushing: The strips are crushed into fine powder using hydrogen.
Magnetic Alignment and Pressing: The powder is aligned in a magnetic field and pressed into shape.
Sintering: The pressed shapes are sintered at high temperatures to achieve the desired magnetic properties.
Analyse Des Réactions Chimiques
Types of Reactions
Neodymium-iron-boron magnets undergo several types of chemical reactions:
Oxidation: Neodymium and iron can oxidize when exposed to air, forming neodymium oxide and iron oxide.
Reduction: Neodymium and iron can be reduced from their oxides using hydrogen or carbon monoxide.
Substitution: Neodymium can react with halogens to form neodymium halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at room temperature.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Halogens like chlorine, bromine, or iodine at elevated temperatures.
Major Products Formed
Oxidation: Neodymium oxide (Nd₂O₃) and iron oxide (Fe₂O₃).
Reduction: Metallic neodymium and iron.
Substitution: Neodymium halides (NdCl₃, NdBr₃, NdI₃).
Applications De Recherche Scientifique
Neodymium-iron-boron magnets have a wide range of scientific research applications:
Chemistry: Used in magnetic separation techniques and as catalysts in certain reactions.
Biology: Employed in magnetic resonance imaging (MRI) and other diagnostic tools.
Medicine: Utilized in drug delivery systems and magnetic hyperthermia for cancer treatment.
Industry: Integral components in electric motors, wind turbines, and hard disk drives.
Mécanisme D'action
The mechanism of action of neodymium-iron-boron magnets involves the alignment of magnetic domains within the material. The strong magnetic field is generated by the unpaired electrons in the neodymium and iron atoms, which align in a specific direction when exposed to an external magnetic field . This alignment creates a powerful and stable magnetic field that can be used in various applications .
Comparaison Avec Des Composés Similaires
Neodymium-iron-boron magnets are compared with other similar compounds like samarium-cobalt (SmCo) magnets and alnico magnets:
Samarium-Cobalt Magnets: These magnets have higher temperature stability but are more expensive and less powerful than neodymium-iron-boron magnets.
Similar Compounds
- Samarium-Cobalt (SmCo) Magnets
- Alnico Magnets
- Ferrite Magnets
Neodymium-iron-boron magnets stand out due to their exceptional magnetic strength and versatility in various applications .
Propriétés
Numéro CAS |
12063-64-8 |
|---|---|
Formule moléculaire |
Fe7Nd |
Poids moléculaire |
535.16 g/mol |
Nom IUPAC |
iron;neodymium |
InChI |
InChI=1S/7Fe.Nd |
Clé InChI |
OWAIXGOWTWFZLB-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


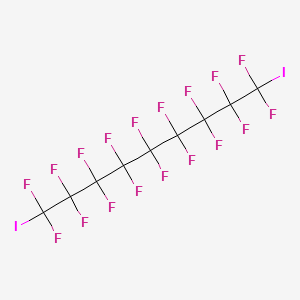

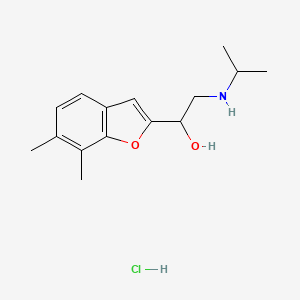
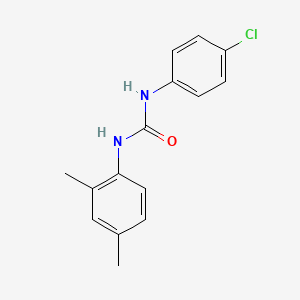
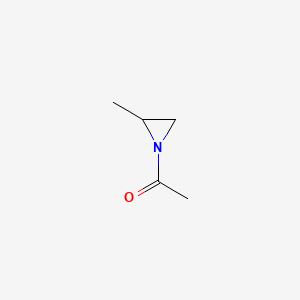
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)
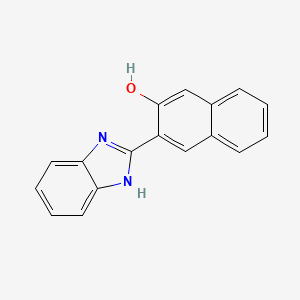

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
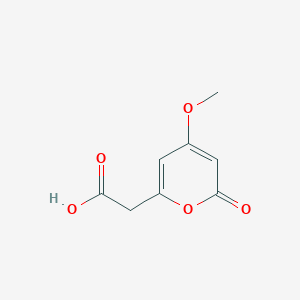
![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
